(Fluoromethylene)bis(phosphonate)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[fluoro(phosphonato)methyl]-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5FO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLAIHEWHWRPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(P(=O)([O-])[O-])P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFO6P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629401 | |
| Record name | (Fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-56-7 | |
| Record name | (Fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Fluoromethylene Bis Phosphonate and Analogues
Classical and Established Synthetic Approaches
The foundational methods for synthesizing bisphosphonates, including their fluorinated derivatives, have relied on well-established organophosphorus chemistry reactions. These protocols have been refined over time to improve yields and accommodate a variety of substrates.
Electrophilic Halogenation Protocols
One common strategy for introducing a fluorine atom onto the methylene (B1212753) bridge of a bisphosphonate involves the electrophilic halogenation of a pre-formed methylenebis(phosphonate) carbanion. This approach typically utilizes a strong base to deprotonate the acidic C-H bond of the methylene group, followed by the addition of an electrophilic fluorine source.
A notable example is the fluorination of tetraethyl methylenebisphosphonate using N-fluorobenzenesulfonimide. nih.gov This reaction provides a direct route to tetraethyl fluoromethylenebis(phosphonate). The choice of the fluorinating agent is critical to the success of this method, with reagents like N-fluorobenzenesulfonimide offering a good balance of reactivity and handling safety.
Michaelis-Arbuzov and Michaelis-Becker Reaction Pathways
The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods for forming carbon-phosphorus bonds and have been extensively applied to the synthesis of phosphonates and bisphosphonates. benthamscience.combenthamdirect.comuiowa.edunih.govjk-sci.comwikipedia.org
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comwikipedia.org In the context of fluorinated bisphosphonates, this can be adapted in several ways. For instance, a dihalofluoromethane can be reacted with a trialkyl phosphite. The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphonate (B1237965) product. wikipedia.org While widely used, this reaction can sometimes be limited by the reactivity of the alkyl halide and potential side reactions. jk-sci.commdpi.com For example, the reaction of α-chloro- and α-bromo-benzylphosphonates with triethyl phosphite has been reported to result in low conversions and the formation of by-products. mdpi.com A more efficient approach involves the use of α-methanesulfonyloxy-benzylphosphonates, which react with triethyl phosphite at elevated temperatures to give the corresponding bisphosphonates in good yields. mdpi.com
The Michaelis-Becker reaction , on the other hand, utilizes a dialkyl phosphite and a strong base to generate a phosphite anion, which then acts as a nucleophile, attacking an alkyl halide. wikipedia.org This method can be advantageous when the starting halide is less reactive or when milder reaction conditions are required.
| Reaction | Reactants | Key Features |
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Forms a C-P bond; proceeds via a phosphonium salt intermediate. jk-sci.comwikipedia.org |
| Michaelis-Becker | Dialkyl phosphite, Strong base, Alkyl halide | Involves a nucleophilic phosphite anion; can be milder than Michaelis-Arbuzov. wikipedia.org |
Direct Electrophilic Phosphorylation of Fluoromethylphosphonate Carbanions
This method involves the generation of a carbanion from a fluoromethylphosphonate ester, followed by its reaction with an electrophilic phosphorus-containing reagent. benthamscience.com The success of this approach hinges on the efficient generation of the carbanion and its subsequent trapping by the electrophile. The presence of the fluorine atom can influence the acidity of the α-proton and the stability of the resulting carbanion.
Autocondensation Reactions of Fluoromethylphosphonate Carbanions
In some cases, carbanions derived from fluoromethylphosphonates can undergo autocondensation reactions. benthamscience.com This involves the reaction of the carbanion with another molecule of the starting fluoromethylphosphonate. These reactions can lead to the formation of dimeric or oligomeric species and are often considered side reactions to be minimized in targeted syntheses. However, under specific conditions, they could potentially be harnessed for the synthesis of more complex phosphonate structures.
Modern and Specialized Synthetic Strategies
More recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of geminal bisphosphonates, offering alternative pathways that can provide improved selectivity or access to a wider range of analogs.
Photochemical Radical Addition for Geminal Bisphosphonates
A modern approach to the synthesis of geminal bisphosphonates involves the photochemical radical addition of dialkyl phosphites to vinylidenebis(phosphonates). unl.pt This method is a type of Michael addition reaction. For instance, the conjugate addition of carbon nucleophiles to geminal vinyl bisphosphonates has been reported using various catalysts and reaction conditions. unl.pt This strategy allows for the formation of the C-C bond and the introduction of the bisphosphonate moiety in a single step, often with high efficiency. The use of chiral catalysts can also enable the enantioselective synthesis of chiral γ-oxobisphosphonates. unl.pt
Conjugate Addition Reactions (e.g., Michael Addition) Involving (Fluoromethylene)bis(phosphonate) Species
Conjugate addition, particularly the Michael reaction, is a powerful C-C bond-forming reaction and has been applied to substrates containing the bisphosphonate moiety. wikipedia.orglibretexts.orgrsc.org The reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. wikipedia.org In the context of bisphosphonates, vinylidene bisphosphonates serve as competent Michael acceptors.
A notable example is the organocatalyzed asymmetric Michael addition of 3-fluorooxindoles to vinylidene bisphosphonates. nih.gov This reaction, catalyzed by a cinchona alkaloid, provides access to 3,3-disubstituted 3-fluorooxindoles bearing a geminal bisphosphonate fragment with high yields and enantioselectivity. nih.gov The general reactivity of H-phosphonates in Michael additions is well-documented, often proceeding in the presence of base catalysts. rsc.orgrsc.orgmdpi.com While many examples involve the addition of H-phosphonates to various Michael acceptors, the use of vinylidene bisphosphonates as the electrophilic partner is a key strategy for elaborating the carbon skeleton attached to the bisphosphonate group.
The general mechanism of nucleophilic conjugate addition involves the attack of the nucleophile at the β-position of the unsaturated system, leading to a resonance-stabilized enolate intermediate, which is subsequently protonated. wikipedia.org The efficiency and regioselectivity of these reactions can be influenced by the nature of the nucleophile, the substrate, and the reaction conditions.
| Catalyst/Reagent | Nucleophile | Electrophile | Product | Yield | Enantiomeric Excess |
| Cinchona Alkaloid | 3-Fluorooxindole | Vinylidene bisphosphonate | 3,3-disubstituted 3-fluorooxindole with gem-bisphosphonate | up to 95% | up to 95% |
| Base (e.g., DBU) | Dimethyl/Diethyl Phosphonate | Acrylamide | Anti-Markovnikov adduct | Good | N/A |
| KOH/Al2O3 | Dialkyl Phosphonates | Acrylonitrile | Adduct | - | N/A |
Horner-Wadsworth-Emmons Olefination with Fluorinated Phosphonates
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of (E)-alkenes. rsc.orguni-muenchen.de This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. rsc.org The use of fluorinated phosphonates in the HWE reaction provides a powerful tool for the synthesis of fluoro-containing olefins, which are valuable in medicinal chemistry as peptide bond mimetics and enzyme inhibitors. nih.gov
The HWE reaction begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate eliminates a dialkyl phosphate (B84403) to form the alkene. rsc.org The stereochemical outcome of the reaction is influenced by the steric bulk of the phosphonate and the reaction conditions. nih.govnih.gov For instance, the synthesis of fluorinated sugar alkenylphosphonates via HWE olefination has been shown to proceed with high E-stereoselectivity. nih.gov The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific bases, can be used to favor the formation of (Z)-alkenes.
| Phosphonate Reagent | Carbonyl Compound | Product | Stereoselectivity |
| Fluorinated Phosphonate | Aldehyde/Ketone | Fluoro-olefin | Predominantly (E) |
| Fluorinated Sugar Phosphonate | Aldehyde | Fluorinated Sugar Alkenylphosphonate | Exclusively or predominantly (E) |
| Trifluoroethyl Phosphonates (Still-Gennari) | Aldehyde/Ketone | Fluoro-olefin | Predominantly (Z) |
Carbodiimide-Mediated Coupling for Nucleotide Analogues
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to form amide or ester bonds. In the context of phosphonates, EDC can be employed to couple phosphonic acids to nucleosides or other molecules to create nucleotide analogues. gbiosciences.com These analogues are of interest due to their enhanced metabolic stability, as the phosphorus-carbon bond is resistant to enzymatic hydrolysis. frontiersin.org
The coupling reaction proceeds through the activation of the phosphonic acid by EDC to form a highly reactive O-phosphonylisourea intermediate. This intermediate can then react with a nucleophile, such as the hydroxyl group of a nucleoside, to form the desired phosphonate ester. The efficiency of the coupling can be enhanced by the addition of a catalyst like imidazole (B134444), which forms a more stable and reactive phosphorimidazolide intermediate. gbiosciences.com This methodology has been successfully used to synthesize peptidomimetic conjugates of cyclic nucleoside phosphonates, where an amino acid or dipeptide is linked to the phosphonate moiety. nih.gov
| Coupling Agent | Reactant 1 | Reactant 2 | Product |
| EDC/Imidazole | Oligonucleotide 5'-phosphate | Amine-containing molecule | Nucleotide phosphoramidate (B1195095) conjugate |
| EDC | Phosphonic acid | Nucleoside | Nucleoside phosphonate ester |
| EDC | Cyclic nucleoside phosphonate | Amino acid/Dipeptide | Peptidomimetic conjugate |
Stereoselective Synthesis of Chiral Fluorinated Analogues
The development of methods for the stereoselective synthesis of chiral fluorinated compounds is a significant area of research, as the introduction of chirality can have a profound impact on biological activity. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org In the context of (fluoromethylene)bis(phosphonate) analogues, chirality can be introduced at the carbon atom bearing the fluorine and two phosphonate groups, or at other positions within the molecule.
Asymmetric synthesis strategies are employed to control the stereochemical outcome. For example, the previously mentioned organocatalyzed Michael addition of 3-fluorooxindoles to vinylidene bisphosphonates generates a chiral center with high enantioselectivity. nih.gov Other approaches include the use of chiral catalysts for the asymmetric fluorination of α-branched aldehydes, which can lead to the formation of α-chloro-α-fluoroaldehydes with high enantiomeric excess through a kinetic resolution process. beilstein-journals.org The synthesis of P-chiral bisphosphorus ligands has also been achieved through highly stereoselective methods, which could potentially be adapted for the synthesis of chiral bisphosphonates. rsc.org The synthesis of chiral building blocks, such as spirobifluorene-containing boronate ester cages, also relies on stereoselective transformations. rsc.org
| Synthetic Strategy | Substrate | Catalyst/Reagent | Chiral Product |
| Asymmetric Michael Addition | Vinylidene bisphosphonate | Cinchona Alkaloid | Chiral 3,3-disubstituted 3-fluorooxindole |
| Asymmetric Fluorination | α-Chloroaldehyde | Chiral Organocatalyst | α-Chloro-α-fluoroaldehyde |
| Asymmetric Hydrogenation | α-Methylene-γ-keto carboxylic acids | P-chiral Ferrocenyl Bisphosphorus Ligand | Chiral product |
Reactions of Fluorinated Carbanions with Electrophiles
Carbanions are potent nucleophiles that readily react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. inflibnet.ac.in The generation of a carbanion from a (fluoromethylene)bis(phosphonate) precursor would create a highly reactive species. The presence of the electron-withdrawing phosphonate groups would stabilize the negative charge on the adjacent carbon, while the fluorine atom would also influence the reactivity.
The general reactivity of carbanions includes reactions with electrophiles such as alkyl halides, carbonyl compounds (aldehydes and ketones), carbon dioxide, and silyl (B83357) halides. rsc.org For instance, the reaction of a carbanion with an aldehyde or ketone leads to the formation of an alcohol, which can be a key step in more complex syntheses. The reaction with carbon dioxide yields a carboxylic acid, and reaction with alkyl halides results in alkylation. While specific examples for carbanions derived directly from (fluoromethylene)bis(phosphonate) are not extensively detailed in the provided search results, the fundamental principles of carbanion chemistry suggest that such species would be valuable intermediates for the introduction of various functional groups onto the fluorinated methylene bridge. researchgate.net
| Carbanion Source | Electrophile | Product Type |
| Deprotonated (Fluoromethylene)bis(phosphonate) (Hypothetical) | Alkyl Halide | Alkylated (Fluoromethylene)bis(phosphonate) |
| Deprotonated (Fluoromethylene)bis(phosphonate) (Hypothetical) | Aldehyde/Ketone | Hydroxyalkyl-(Fluoromethylene)bis(phosphonate) |
| Deprotonated (Fluoromethylene)bis(phosphonate) (Hypothetical) | Carbon Dioxide | Carboxy-(Fluoromethylene)bis(phosphonate) |
Mechanistic Aspects of (Fluoromethylene)bis(phosphonate) Formation and Reactivity
Role of Difluorocarbene Intermediates in Phosphonate Synthesis
Difluorocarbene (:CF2) is a highly reactive intermediate that plays a crucial role in the synthesis of various fluorinated compounds, including difluoromethylene phosphonates. rsc.org One common method for generating difluorocarbene involves the thermal decomposition of reagents like chlorodifluoromethane (B1668795) or the reaction of a suitable precursor with a base.
In the context of phosphonate synthesis, difluorocarbene can be trapped by a trialkyl phosphite. This reaction is believed to proceed via the formation of a difluoromethylene ylide intermediate, which can then undergo further transformations. For example, in the presence of a bromine source, the ylide can be captured to form a bromodifluoromethylphosphonium species, which subsequently dealkylates to yield the bromodifluoromethylphosphonate product. gbiosciences.com This stepwise mechanism, involving the initial formation of a difluorocarbene and its subsequent reaction with a phosphorus nucleophile, highlights the versatility of this reactive intermediate in constructing the C-P bond in fluorinated phosphonates.
Nucleophilic Reactivity of Fluorinated Phosphonate Derivatives
The introduction of fluorine into phosphonate molecules significantly modifies their electronic properties and, consequently, their reactivity towards nucleophiles. The high electronegativity of the fluorine atom often enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack. This section explores the nucleophilic reactivity of fluorinated phosphonate derivatives, with a particular focus on (fluoromethylene)bis(phosphonate) and its analogues.
Research has demonstrated that tetraethyl fluoromethylenebisphosphonate can serve as a precursor for a variety of α-alkyl-α-fluoromethylenebisphosphonates and their corresponding acids, as well as α-fluorovinylphosphonates and α-fluorophosphonates. uochb.cz This versatility underscores the utility of the fluorinated methylene bridge as a reactive center for building more complex molecules.
The reactivity of other fluorinated phosphonates has also been extensively studied. For instance, diethyl trifluoromethylphosphonate is known to affect the trifluoromethylation of non-enolizable ketones to produce trifluoromethyl-containing alcohols. uochb.cz It also engages in reactions with aldehydes, leading to the formation of phosphates of trifluoromethylated alcohols. uochb.cz Similarly, diethyl difluoromethylphosphonate is a key reagent for accessing a range of compounds containing difluoromethyl, difluoromethylene, and fluorovinyl groups. uochb.cz
The nucleophilic substitution on the phosphorus atom is another important aspect of the reactivity of these compounds. The synthesis of fluorinated acyclic nucleoside phosphonates, for example, can be achieved through the reaction of a suitable alcohol with diisopropyl bromomethanephosphonate in the presence of a strong base like sodium tert-butoxide. nih.gov It has been observed that the presence of a fluorine atom in the intermediate can significantly lower the nucleophilicity of a secondary alcohol group in comparison to its non-fluorinated counterparts. nih.gov
In the synthesis of fluorinated bisphosphonate derivatives, nucleophilic reagents play a crucial role. For example, the synthesis of tetraethyl-1-fluoro-[2-(imidazol-1-yl)ethylidene]-1,1-bisphosphonate is achieved through the nucleophilic addition of imidazole to an activated phosphonate precursor. nih.gov
The choice of fluorinating agent is also critical in these syntheses. While reagents like DAST and Olah's reagent are commonly used for nucleophilic fluorination, perfluorobutane-1-sulphonyl fluoride (B91410) has emerged as a stable and less corrosive alternative for the substitution of hydroxy groups. nih.gov The effectiveness of such a reagent is highly dependent on the reaction conditions, including the choice of a non-nucleophilic, moderately basic base to prevent elimination side reactions. nih.gov
The following table summarizes selected nucleophilic reactions involving fluorinated phosphonate derivatives.
| Fluorinated Phosphonate/Analogue | Nucleophile/Reagent | Product Type | Reference |
| Tetraethyl fluoromethylenebisphosphonate | Alkylating agents | α-Alkyl-α-fluoromethylenebisphosphonates | uochb.cz |
| Diethyl trifluoromethylphosphonate | Non-enolizable ketones | Trifluoromethyl-containing alcohols | uochb.cz |
| Diethyl trifluoromethylphosphonate | Aldehydes | Phosphates of trifluoromethylated alcohols | uochb.cz |
| Diisopropyl bromomethanephosphonate | Secondary alcohols | Acyclic nucleoside phosphonates | nih.gov |
| 1,1-bis(diethylphosphono)ethylene | Imidazole | Tetraethyl-1-fluoro-[2-(imidazol-1-yl)ethylidene]-1,1-bisphosphonate | nih.gov |
| Diethyl fluoronitromethylphosphonate | Aldehydes | Horner reaction products | uochb.cz |
Bond Cleavage and Rearrangement Mechanisms in Fluorinated Organophosphorus Compounds
The stability of the carbon-phosphorus (C-P) and carbon-fluorine (C-F) bonds is a defining characteristic of fluorinated organophosphorus compounds. However, under specific conditions, these bonds can undergo cleavage, and the molecules can experience rearrangements, leading to a variety of chemical transformations. Understanding these mechanisms is crucial for both the synthesis and the application of these compounds.
Bond cleavage in organophosphorus compounds can proceed through either homolytic or heterolytic pathways. youtube.com In a homolytic cleavage, the two electrons of the bond are distributed equally between the two resulting fragments, typically forming radicals. This type of cleavage is often initiated by UV light. youtube.com In contrast, heterolytic cleavage involves the unequal division of the bonding electrons, with the more electronegative atom retaining both electrons, leading to the formation of ions. youtube.com
The cleavage of the C-F bond, in particular, has been a subject of significant research interest. Organophotoredox catalysis has emerged as a powerful tool for the activation and cleavage of C(sp³)–F bonds in fluorinated compounds. nih.gov One proposed mechanism involves a single electron transfer (SET) from an excited photocatalyst to the fluorinated compound, generating a radical anion intermediate. nih.gov This intermediate can then undergo mesolytic cleavage, releasing a fluoride ion and forming a corresponding radical species. nih.gov
In the context of organophosphorus compounds, rearrangements can also occur. For instance, thiophosphates can rearrange to phosphoryl thioates at high temperatures or in the presence of a catalytic alkylant. wikipedia.org While not specific to fluorinated analogues, this highlights the potential for structural reorganization within the organophosphorus framework.
The interaction of organophosphorus compounds with biological systems can also lead to bond cleavage. For example, the reactivation of butyrylcholinesterase (BChE) that has been inhibited by organophosphates can be achieved using a concentrated solution of potassium fluoride (KF). nih.gov In this process, the fluoride ion acts as a nucleophile, attacking the phosphorus atom of the organophosphate adduct and leading to the cleavage of the P-O bond with the serine residue of the enzyme. nih.gov This results in the release of the organophosphate or its fluoroanhydride. nih.gov
The following table outlines key aspects of bond cleavage and rearrangement in fluorinated organophosphorus compounds.
| Process | Key Features | Proposed Mechanism | Reference |
| C(sp³)–F Bond Cleavage | Mediated by organophotoredox catalysis. | Single electron transfer (SET) to form a radical anion, followed by mesolytic cleavage of the fluoride ion. | nih.gov |
| P-O Bond Cleavage in Enzyme Adducts | Reactivation of organophosphate-inhibited butyrylcholinesterase by fluoride ions. | Nucleophilic attack of the fluoride ion on the phosphorus atom of the adduct. | nih.gov |
| Thermal Rearrangement | Conversion of thiophosphates to phosphoryl thioates. | Thermally induced or catalytically driven molecular rearrangement. | wikipedia.org |
Structural Diversity and Design of Fluoromethylene Bis Phosphonate Derivatives and Analogues
Mono- and Difluoromethylenebisphosphonate Scaffold Variations
The core of these phosphate (B84403) mimics is the P-C-P scaffold, where the central carbon atom is functionalized with one or two fluorine atoms. The synthesis of these scaffolds is a key step in the development of more complex analogues.
Symmetrical difluoromethylene bisphosphonates are foundational reagents for these syntheses. For instance, tetraethyl difluoromethylene bisphosphonate can be synthesized from the commercially available tetraethyl methylenebisphosphonate via fluorination with N-fluorobenzenesulfonimide. nih.gov From this symmetrical tetraester, selective dealkylation can be achieved to create versatile building blocks. For example, treatment with morpholine (B109124) can selectively remove two ethyl groups to furnish a bismorpholinium salt, which can then be converted to the corresponding acid. nih.gov
A significant advancement in the design of these scaffolds is the development of methods to create unsymmetrical difluoromethylene bisphosphonates. nih.govacs.org This allows for the stepwise attachment of two different molecular fragments to the bisphosphonate core, greatly expanding the accessible structural diversity. One strategy involves using a symmetrical bisphosphonate with two different types of ester groups, such as diethyl(dimethyl)difluoromethylene bisphosphonate. nih.govacs.org The differential reactivity of the methyl and ethyl esters allows for selective cleavage of one type of ester group, condensation with a desired alcohol, followed by cleavage of the second type of ester and reaction with a different alcohol. nih.govacs.org This orthogonal deprotection–condensation strategy provides a powerful route to complex, unsymmetrical molecules that can mimic natural pyrophosphates like ADP-ribose (ADPr), CDP-glycerol, and CDP-ribitol. acs.orgresearchgate.net
| Scaffold Type | Key Synthetic Feature | Example Starting Material | Potential Application |
| Symmetrical | Fluorination of a methylenebisphosphonate ester. | Tetraethyl methylenebisphosphonate | Building block for symmetrical analogues. |
| Unsymmetrical | Stepwise, selective dealkylation and condensation of a mixed ester bisphosphonate. | Diethyl(dimethyl)difluoromethylene bisphosphonate | Synthesis of complex bioisosteres (e.g., ADPr, CDP-glycerol). nih.govacs.orgresearchgate.net |
Nucleoside Polyphosphate Analogues Incorporating (Fluoromethylene)bis(phosphonate)
A major application of fluoromethylenebisphosphonate scaffolds is their incorporation into nucleoside polyphosphates to create non-hydrolyzable analogues of ATP, GTP, and other nucleotide triphosphates and diphosphates. semanticscholar.org These analogues are crucial for studying the structure and function of enzymes that bind and process nucleotides, such as polymerases, kinases, and GTPases. The replacement of a bridging oxygen atom in the polyphosphate chain with a CF₂ group results in a P-C-P bond that is resistant to enzymatic cleavage, effectively "trapping" enzyme-substrate complexes for structural and mechanistic studies. nih.govnih.gov The difluoromethylene group is considered an excellent bioisostere of the phosphoanhydride oxygen because it maintains similar polarity and steric dimensions, causing minimal structural perturbation in the active sites of enzymes. nih.gov
Analogues of deoxynucleoside triphosphates (dNTPs) where the bridging β,γ-oxygen is replaced by a fluorinated methylene (B1212753) group are powerful probes for studying DNA polymerases. nih.gov The synthesis of analogues where CF₂ groups replace both the α,β- and β,γ-bridging oxygens has been reported for all four canonical deoxynucleosides (dATP, dCTP, dGTP, and dTTP). nih.gov These bis(difluoromethylene)triphosphate analogues are considered superior mimics of natural dNTPs due to their retention of the correct polarity and minimal steric perturbation compared to other modifications. nih.gov
Crystallographic studies of DNA polymerase β in complex with an incoming (α,β),(β,γ)-bisCF₂ dTTP analogue have shown that the active site structure superimposes well with that of complexes containing natural nucleotides. nih.gov This indicates that the double CF₂ substitution is well-tolerated and causes minimal structural changes, validating their use as mechanistic probes. nih.gov The synthesis of α,β-CF₂ dNTP analogues can be achieved through a chemo-enzymatic approach, where the corresponding dNDP analogue is phosphorylated using enzymes like nucleoside diphosphate (B83284) kinase (NDPK) and pyruvate (B1213749) kinase (PK). nih.govacs.org
Fluoromethylenebisphosphonate units have also been incorporated to create stable analogues of nucleoside diphosphates like ADP and GDP. The α,β-methylene-ADP (AOPCP) is a well-known inhibitor of ecto-5'-nucleotidase (CD73) and has served as a lead compound for the development of more potent inhibitors. nih.gov Modifications to the AOPCP structure, such as substitutions on the adenine (B156593) base, have been explored to enhance inhibitory activity. nih.gov
Furthermore, the synthesis of unsymmetrical difluoromethylene bisphosphonates has enabled the creation of analogues of ADP-ribose (ADPr). nih.gov ADPr is a key molecule in various cellular signaling pathways, and stable analogues are valuable for studying the enzymes involved in its metabolism. nih.gov The synthetic strategy allows for the connection of adenosine (B11128) to one side of the P-CF₂-P core and a ribose moiety to the other, generating a close structural mimic of the natural molecule. nih.gov
| Analogue Type | Modification | Example Compound | Enzyme Target/Application |
| dNTP Analogue | α,β- and β,γ-O replaced by CF₂ | (α,β),(β,γ)-bisCF₂ dTTP | DNA Polymerase β studies. nih.gov |
| dNTP Analogue | α,β-O replaced by CF₂ | α,β-CF₂ dCTP | Probes for DNA Polymerase β. nih.govacs.org |
| ADP Analogue | α,β-O replaced by CH₂ | α,β-methylene-ADP (AOPCP) | Inhibition of ecto-5'-nucleotidase (CD73). nih.gov |
| ADPr Analogue | Pyrophosphate replaced by P-CF₂-P | P-CF₂-P linked ADPr analogue | Probes for ADPr metabolism. nih.gov |
A related class of compounds involves the substitution of a non-bridging oxygen atom with fluorine on the terminal phosphate of a nucleotide. These fluorophosphate (B79755) analogues serve as valuable probes for ¹⁹F NMR studies due to the sensitivity of the fluorine nucleus to its chemical environment and the general absence of fluorine in biological systems. researchgate.netibb.waw.pl
Efficient synthetic methods have been developed to generate a wide variety of these analogues, including derivatives of ATP, GTP, CTP, and UTP, with phosphate chains of varying lengths. researchgate.netrsc.org These syntheses often rely on phosphorimidazolide chemistry, using reagents like tetra-n-butylammonium fluoride (B91410) or fluorophosphate imidazolide (B1226674) as the fluorine source. researchgate.netibb.waw.plrsc.org These fluorophosphate nucleotides have been used to monitor the activity of various enzymes and to study protein-ligand interactions, for example, the binding of mRNA cap analogues to the eukaryotic translation initiation factor eIF4E. researchgate.netibb.waw.pl
Functionalized (Fluoromethylene)bis(phosphonate) Derivatives
Beyond incorporation into nucleoside analogues, the (fluoromethylene)bis(phosphonate) scaffold can be further functionalized to create a wide array of derivatives. These modifications can be made at the methylene carbon, adding another layer of structural diversity and allowing for the fine-tuning of the molecule's properties.
Substitution at the α-carbon (the central carbon of the P-C-P unit) with alkyl groups in addition to fluorine creates chiral centers and introduces steric bulk that can be used to probe enzyme active sites. The replacement of the bridging oxygen in a nucleotide with a CXY group, where X and Y can be a combination of H, F, Cl, Br, or CH₃, has been explored. nih.gov While extensive research on α-alkyl-α-fluoromethylene bisphosphonates is still emerging, the principles are derived from the broader field of bisphosphonate chemistry. For example, in non-fluorinated bisphosphonates like etidronate, the α-hydroxyl and α-methyl groups are crucial for its biological activity, and analogues with different alkyl chains have been synthesized to study structure-activity relationships. uef.fi The synthesis of α-monofluoromethylene phosphonates from α-fluorovinylphosphonates provides a route to analogues of lysophosphatidic acid, demonstrating a pathway to α-functionalized fluorophosphonates. acs.org
Halo-F-methylphosphonates and Their Transformations
The introduction of additional halogen atoms to the fluoromethylene bridge of bisphosphonates creates a class of compounds known as halo-F-methylphosphonates. These compounds are not only of interest for their own potential activities but also serve as valuable synthetic intermediates for further chemical transformations.
The synthesis of these analogues often starts from tetraalkyl methylenebisphosphonates. For instance, tetraethyl difluoromethylene bisphosphonate can be synthesized from tetraethyl methylenebisphosphonate via a fluorination reaction using reagents like N-fluorobenzenesulfonimide. acs.org This difluorinated compound can then be selectively dealkylated to create reactive sites for further coupling reactions. acs.org
A key application of halo-F-methylphosphonates is in the preparation of individual stereoisomers of more complex molecules. For example, prochiral bisphosphonic acids containing a monofluorinated or monochlorinated methylene bridge can be reacted with a chiral auxiliary, such as (R)-methyl mandelate, to form diastereomers that can be separated using chromatographic techniques like reverse-phase HPLC. nih.gov This approach has been successfully employed in the synthesis of individual diastereomers of β,γ-CHX-dGTPs (where X = F or Cl). nih.gov
Furthermore, bromo-substituted methylenebisphosphonates have been utilized as synthons. These are often prepared with protecting groups that are compatible with subsequent reaction conditions, such as photochemical deprotection, to yield the desired halo-F-methylphosphonate derivatives. nih.gov
The transformations of these halo-F-methylphosphonates are crucial for creating diverse chemical structures. The halogen atoms can be displaced by various nucleophiles, or the phosphonate (B1237965) esters can be hydrolyzed or converted to other functional groups, providing a rich field of synthetic possibilities.
Table 1: Examples of Halo-F-methylphosphonate Synthons and Their Applications
| Synthon | Chiral Auxiliary/Protecting Group | Application | Reference |
| β,γ-CHF-bisphosphonic acid | (R)-methyl mandelate | Synthesis of individual stereoisomers of β,γ-CHF-ATP | nih.gov |
| β,γ-CHCl-bisphosphonic acid | (R)-methyl mandelate | Synthesis of individual stereoisomers of β,γ-CHCl-dGTP | nih.gov |
| CHBr-bisphosphonate | (R)-(+)-α-ethylbenzylamide and o-nitrobenzyl ester | Synthesis of individual β,γ-CHBr-dCTP diastereomers | nih.gov |
| Tetraethyl methylenebisphosphonate | N/A (precursor) | Synthesis of tetraethyl difluoromethylene bisphosphonate | acs.org |
Phosphorofluoridate and Phosphorofluoridothioate Analogues
Phosphorofluoridate and phosphorofluoridothioate analogues of (fluoromethylene)bis(phosphonate) are compounds where one or more of the phosphonate oxygen atoms are replaced by fluorine or sulfur, respectively. These substitutions can significantly alter the electronic properties, stability, and biological interactions of the parent molecule.
While specific examples of phosphorofluoridate and phosphorofluoridothioate analogues of (fluoromethylene)bis(phosphonate) are not extensively detailed in readily available literature, their synthesis can be conceptualized based on established methods for preparing similar compounds. The introduction of a P-F or P-S bond often involves the use of specialized fluorinating or sulfur-donating reagents.
For the synthesis of phosphorofluoridates, a common strategy involves the reaction of a phosphonic acid or its ester derivative with a fluorinating agent.
The preparation of phosphorofluoridothioates typically involves the reaction of a phosphonate with a sulfurizing reagent. These reactions can lead to the formation of either a thiophosphonate (P=S) or a phosphorothiolate (B1257650) (P-S-R) linkage, depending on the reactants and reaction conditions.
The synthesis of bis(difluoromethylene)triphosphoric acid, a related compound, has been achieved using a phosphorous(III)/phosphorous(V) interconversion protocol, highlighting the complex synthetic strategies that can be employed to create fluorinated phosphorus compounds. nih.gov
Chiral (Fluoromethylene)bis(phosphonate) Compounds and Diastereoisomers
The introduction of chirality into the (fluoromethylene)bis(phosphonate) scaffold is of significant interest as different stereoisomers of a molecule can exhibit distinct biological activities. Chirality in these compounds can arise from either a stereogenic carbon center at the methylene bridge or from the phosphorus atoms themselves if they bear four different substituents.
A primary method for obtaining chiral (fluoromethylene)bis(phosphonate) derivatives is through the use of chiral auxiliaries. As mentioned previously, prochiral bisphosphonates, such as those with a single fluorine or chlorine atom on the methylene bridge, can be converted into a mixture of diastereomers by reaction with a chiral alcohol or amine. nih.gov These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to yield the enantiomerically enriched or pure bisphosphonate. nih.gov For instance, (R)-(+)-α-ethylbenzylamine and methyl (R)-(−)-phenylglycine have been used as chiral auxiliaries for this purpose. nih.gov
The stereochemistry of these compounds is crucial as it can dictate how they interact with the chiral active sites of enzymes. The preparation of individual diastereomers of β,γ-CXY-dNTPs (where X and Y are different halogens, or one is a halogen and the other is hydrogen) allows for detailed investigation of these interactions. nih.gov
Furthermore, the synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates has been reported, where the absolute configuration of the newly formed stereocenters was determined by X-ray analysis. beilstein-journals.org This highlights the importance of stereocontrolled synthesis and definitive characterization in the development of chiral phosphonate compounds. beilstein-journals.org
Table 2: Chiral Auxiliaries Used in the Synthesis of Chiral (Fluoromethylene)bis(phosphonate) Analogues
| Chiral Auxiliary | Prochiral Substrate | Resulting Diastereomers | Reference |
| (R)-methyl mandelate | β,γ-CHF-bisphosphonic acid | Separable diastereomers for β,γ-CHF-ATP synthesis | nih.gov |
| (R)-(+)-α-ethylbenzylamine | CHX-bisphosphonate (X = F, Cl, Br) | Separable diastereomer pairs for dNTP analogue synthesis | nih.gov |
| Methyl (R)-(−)-phenylglycine | CHX-bisphosphonate (X = F, Cl, Br) | Used in the design of new chiral synthons | nih.gov |
Mechanistic Studies and Biological Interactions of Fluoromethylene Bis Phosphonate in Enzyme Systems
Elucidation of Enzyme Catalytic Mechanisms
(Fluoromethylene)bis(phosphonate)s have been instrumental in dissecting the catalytic strategies of enzymes, particularly those that process phosphate-containing substrates. Their unique chemical properties allow for the detailed examination of active site architecture and the energetics of enzymatic reactions.
Substrate Mimicry and Active Site Probing with (Fluoromethylene)bis(phosphonate) Analogues
A fundamental strategy in enzymology is the use of substrate analogues to probe the active site and elucidate catalytic mechanisms. This compounds are particularly effective in this role as they are chemically stable isosteres of pyrophosphates. researchgate.net The replacement of the labile P-O-P bond in pyrophosphate with a more robust P-C(F)-P linkage allows these analogues to bind to enzyme active sites without being catalytically turned over, effectively trapping the enzyme-substrate complex for structural and functional studies. researchgate.net
The introduction of fluorine onto the methylene (B1212753) bridge further refines the mimicry of the phosphate's geometric and electronic properties. This is achieved by lowering the pKa of the phosphonate (B1237965) groups, making them better mimics of the charge distribution of phosphate (B84403) substrates at physiological pH. researchgate.net This enhanced mimicry has been successfully exploited to generate competitive inhibitors for a range of enzymes, including those in glycolytic pathways and viral DNA polymerases. researchgate.net
For instance, bisphosphonates have been shown to bind to the active site of phosphoglycerate kinase in a manner similar to the natural substrate, 3-phosphoglycerate. illinois.edu Pharmacophore models derived from these studies indicate the critical role of the negatively charged phosphonate groups in binding. illinois.edu The ability of these analogues to occupy the substrate binding pocket provides a powerful means to map the intricate network of interactions that govern substrate recognition and catalysis.
A summary of representative bisphosphonate analogues and their role as substrate mimics is presented in the table below.
| Analogue Type | Enzyme Target(s) | Key Finding |
| Aryl and Alkyl Bisphosphonates | Phosphoglycerate Kinase (PGK) | Act as competitive inhibitors, with binding affinity influenced by the nature of the aryl or alkyl substituent. illinois.edu |
| β,γ-Methylene dGTP Analogues | DNA Polymerase β | Serve as substrates where a substituted bisphosphonate is the leaving group, allowing for the study of leaving group effects. nih.gov |
| α-Fluorinated-1,1-bisphosphonic Acids | Farnesyl Pyrophosphate Synthase (FPPS) | Potent inhibitors, demonstrating the importance of the fluoro substituent for enhanced binding and inhibition. nih.gov |
Investigation of Enzymatic P-O Bond Cleavage Inhibition
A key aspect of the mechanism of many enzymes is the cleavage of a phospho-oxygen (P-O) bond in their substrates. The inherent stability of the P-C bond in bisphosphonates, including (fluoromethylene)bis(phosphonate), makes them excellent tools to study and inhibit these reactions. researchgate.net By replacing the scissile P-O bond with a non-hydrolyzable P-C linkage, these compounds can effectively block the catalytic machinery of the enzyme.
This inhibitory action is central to the function of many bisphosphonate-based drugs. For example, nitrogen-containing bisphosphonates are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govnih.gov Inhibition of FPPS disrupts the synthesis of essential isoprenoids, leading to downstream effects on protein prenylation and cell function. nih.govnih.gov While the primary mechanism involves mimicking the pyrophosphate substrate, the inability of the enzyme to cleave the P-C bond is the ultimate cause of inhibition.
The study of different bisphosphonate structures has revealed that the nature of the substituent on the central carbon atom can significantly influence inhibitory potency. For example, the introduction of a fluorine atom can enhance the inhibitory activity against certain enzymes, as seen with α-fluorinated-1,1-bisphosphonic acids against Toxoplasma gondii FPPS. nih.gov
Analysis of Leaving Group Effects in Enzymatic Reactions
Studies using a series of halogen-substituted analogues with varying steric and electronic properties have demonstrated a strong correlation between the rate of polymerization (kpol) and the pKa of the leaving group. nih.gov This linear free energy relationship provides direct evidence for the importance of leaving group departure in the chemical transition state of the reaction. nih.gov By systematically altering the substituents on the methylene bridge, researchers can modulate the leaving group's ability to depart and thereby dissect the chemical steps of catalysis.
Interactions with Nucleic Acid Polymerases
(Fluoromethylene)bis(phosphonate) analogues have proven to be particularly insightful in the study of nucleic acid polymerases, enzymes that are central to DNA replication and repair.
DNA Polymerase Beta Catalysis and Fidelity Modulation
DNA polymerase β (pol β), a key enzyme in the base excision repair pathway, has been extensively studied using β,γ-fluoromethylene-dGTP analogues. nih.gov These studies have provided critical insights into the catalytic mechanism and the factors that govern the fidelity of DNA synthesis. The use of these analogues allows for the deconvolution of the chemical steps of nucleotidyl transfer, including primer 3'-OH deprotonation, nucleophilic attack, and pyrophosphate leaving-group elimination. nih.gov
The rate of incorporation of these analogues by pol β is sensitive to the nature of the nascent base pair, indicating that the chemical transition state is influenced by the identity of both the incoming nucleotide and the template base. nih.gov This observation is crucial for understanding the mechanisms by which pol β maintains high fidelity during DNA repair.
Phosphohydrolase Inhibition and Mechanism
(Fluoromethylene)bis(phosphonate) acts as a potent inhibitor of phosphohydrolases, enzymes that catalyze the cleavage of phosphoester bonds. Its inhibitory action stems from its ability to mimic the transition state of the phosphoryl transfer reaction or to act as a stable analog of the natural pyrophosphate substrate. The presence of the bisphosphonate moiety is crucial for this mimicry, as it resembles the pyrophosphate group found in many biological substrates.
The mechanism of inhibition often involves the coordination of the phosphonate groups to essential metal ions, typically magnesium (Mg²⁺), within the enzyme's active site. These metal ions are critical for stabilizing the negative charges of the phosphate groups of the natural substrate during catalysis. (Fluoromethylene)bis(phosphonate) effectively sequesters these metal ions, forming a stable ternary complex with the enzyme that is resistant to hydrolysis. This tight binding effectively blocks the active site and prevents the processing of the natural substrate.
The introduction of a fluorine atom to the methylene bridge further modulates the inhibitory activity. Fluorine's high electronegativity alters the electronic properties of the bisphosphonate, enhancing its binding affinity for the enzyme. This substitution can also increase the metabolic stability of the compound compared to non-fluorinated analogs.
Molecular Basis of Recognition and Binding
The potent and often specific inhibition of phosphohydrolases by (Fluoromethylene)bis(phosphonate) is underpinned by a complex interplay of non-covalent interactions and a high degree of complementarity with the enzyme's active site.
Non-Covalent Interactions, including Halogen Bonding
The binding of (Fluoromethylene)bis(phosphonate) within an enzyme active site is stabilized by a network of non-covalent interactions. These interactions are critical for the formation of a stable enzyme-inhibitor complex. The primary interactions include:
Electrostatic Interactions: The negatively charged phosphonate groups form strong ionic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, within the active site. These interactions are fundamental to the initial recognition and anchoring of the inhibitor. Molecular dynamics studies have shown that the potency of bisphosphonate inhibitors is related to these strong electrostatic interactions within the active site. nih.gov
Hydrogen Bonding: The oxygen atoms of the phosphonate groups can act as hydrogen bond acceptors, forming hydrogen bonds with donor groups on amino acid side chains or the peptide backbone.
Metal Coordination: As previously mentioned, the phosphonate groups chelate essential metal ions (e.g., Mg²⁺) in the active site, a key feature of their binding mode.
The role of the fluorine atom in these interactions is a subject of considerable interest. While heavier halogens like chlorine, bromine, and iodine can participate in a specific type of non-covalent interaction known as halogen bonding, where the halogen atom acts as an electrophilic center, fluorine is generally considered a poor halogen bond donor. researchgate.net In fact, studies have shown that fluorine strongly avoids participating in halogen bonds in protein-ligand interactions. researchgate.net Therefore, it is unlikely that the fluorine atom in (Fluoromethylene)bis(phosphonate) contributes to binding affinity through halogen bonding. Instead, the primary influence of the fluorine atom is likely through its inductive effects, altering the charge distribution and acidity of the bisphosphonate, and through steric interactions.
Role of Electrostatic and Steric Complementarity in Active Sites
For effective inhibition, there must be a high degree of electrostatic and steric complementarity between (Fluoromethylene)bis(phosphonate) and the enzyme's active site.
Electrostatic complementarity refers to the matching of charged or polar regions between the inhibitor and the enzyme. The strategic placement of the negatively charged phosphonate groups of the inhibitor to align with positively charged residues in the active site is a prime example of this principle. The introduction of the highly electronegative fluorine atom can further enhance this complementarity by influencing the local electronic environment.
The interplay of these factors is critical for the high affinity and specificity of (Fluoromethylene)bis(phosphonate) as an enzyme inhibitor. The data from various biochemical and structural studies, including enzyme kinetics and X-ray crystallography, have been instrumental in elucidating these molecular interactions.
Interactive Data Table: Inhibition of Phosphohydrolases by Bisphosphonate Analogs
The following table provides a summary of inhibitory constants (Ki) for a series of bisphosphonate analogs against a hypothetical phosphohydrolase, illustrating the structure-activity relationship.
| Compound Name | Structure | Ki (nM) |
| Methylenebis(phosphonate) | CH₂(PO₃H₂)₂ | 150 |
| (Fluoromethylene)bis(phosphonate) | CHF(PO₃H₂)₂ | 50 |
| (Difluoromethylene)bis(phosphonate) | CF₂(PO₃H₂)₂ | 25 |
| (Hydroxymethylene)bis(phosphonate) | CH(OH)(PO₃H₂)₂ | 80 |
Advanced Analytical and Computational Approaches in Fluoromethylene Bis Phosphonate Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental to the qualitative and quantitative analysis of (fluoromethylene)bis(phosphonate) compounds. By examining the interaction of these molecules with electromagnetic radiation, researchers can elucidate fine details of their atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of (fluoromethylene)bis(phosphonate)s. The presence of various NMR-active nuclei, including ¹H, ¹⁹F, ¹³C, and ³¹P, allows for a comprehensive analysis of the molecular framework from multiple perspectives.
Proton (¹H) NMR spectroscopy is instrumental in identifying the organic moieties attached to the phosphonate (B1237965) groups. For instance, in tetraalkyl esters of bisphosphonates, the signals corresponding to the alkyl groups are readily identifiable. The methylene (B1212753) protons of the ethyl groups in tetraethyl esters typically appear as a quartet, a result of coupling to the adjacent methyl protons, which in turn present as a triplet. The central methylene or methine proton, situated between the two phosphorus atoms, exhibits complex splitting patterns due to coupling with both the phosphorus and fluorine nuclei. This complexity provides valuable information about the connectivity and stereochemistry of the molecule. A new method utilizing ¹H-NMR has been developed for the identification and quantification of bisphosphonates in solution, offering an alternative to chromatographic techniques by using a universal internal standard. researchgate.netillinois.edu
| Proton Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) |
| P-CHF-P | Varies | Doublet of Triplets (dt) | J(H,F), J(H,P) |
| O-CH₂-CH₃ | ~4.1 | Quartet (q) or Multiplet (m) | J(H,H) |
| O-CH₂-CH₃ | ~1.3 | Triplet (t) | J(H,H) |
Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive and provides a clean window for observing the fluorine environment within the (fluoromethylene)bis(phosphonate) molecule. The chemical shift of the fluorine atom is highly dependent on its electronic surroundings, making ¹⁹F NMR a precise tool for confirming the presence of the C-F bond and for studying intermolecular interactions. The signal for the fluorine in the fluoromethylene group typically appears as a doublet of triplets, arising from coupling to the geminal proton and the two equivalent phosphorus nuclei. This distinct pattern is a key signature for the (fluoromethylene)bis(phosphonate) core structure. In studies of other fluorinated bisphosphonates, ¹⁹F NMR has been crucial for confirming the stability of the fluorinated group and for imaging applications. researchgate.netnih.gov
| Fluorine Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) |
| P-CHF-P | Varies | Doublet of Triplets (dt) | J(F,H), J(F,P) |
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of (fluoromethylene)bis(phosphonate) and its derivatives. The carbon of the central fluoromethylene group (CHF) is particularly informative. Its signal is split into a doublet by the directly attached fluorine atom and further into a triplet by the two phosphorus atoms, resulting in a characteristic doublet of triplets. The chemical shift of this carbon is significantly influenced by the electronegative fluorine atom. The carbons of the ester alkyl groups also provide distinct signals that confirm their presence and structure. For various bisphosphonate esters, detailed ¹³C NMR data, including coupling constants, have been reported, aiding in their structural confirmation. researchgate.netorganicchemistrydata.org
| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) |
| P-CHF-P | Varies | Doublet of Triplets (dt) | J(C,F), J(C,P) |
| O-CH₂-CH₃ | ~60-70 | Singlet or Triplet (due to J(C,P)) | J(C,P) |
| O-CH₂-CH₃ | ~15-20 | Singlet | - |
Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds. For this compounds, the two phosphorus nuclei are chemically equivalent, typically giving rise to a single signal in the proton-decoupled spectrum. This signal is split into a doublet by the fluorine atom on the bridging carbon, providing direct evidence for the P-C-F connectivity. The P-F coupling constant is a valuable parameter for structural characterization. The chemical shift of the phosphorus nuclei is indicative of the oxidation state and the nature of the substituents on the phosphorus atom. ³¹P NMR is also a powerful tool for studying the binding of bisphosphonates to surfaces like bone. rsc.org
| Phosphorus Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity (in ¹H-decoupled spectrum) | Coupling Constants (J) |
| P-CHF-P | ~15-25 | Doublet (d) | J(P,F) |
Mass Spectrometry (MS) and Related Techniques
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of (fluoromethylene)bis(phosphonate) compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
The analysis of bisphosphonates by MS can be challenging due to their high polarity and low volatility. Derivatization techniques, such as esterification (e.g., methylation with diazomethane (B1218177) or silylation), are often employed to increase their volatility and improve their chromatographic and mass spectrometric behavior. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion, which helps in the structural elucidation of the molecule. The fragmentation of tetraalkyl bisphosphonate esters has been studied, providing insights into their gas-phase chemistry.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For fluorinated bisphosphonates, this analysis provides invaluable data on bond lengths, bond angles, and conformational preferences in the solid state. More significantly, when these compounds are co-crystallized with their protein targets, such as farnesyl diphosphate (B83284) synthase (FPPS), X-ray diffraction can reveal the specific molecular interactions responsible for their inhibitory activity. nih.govnih.gov
Studies on related nitrogen-containing bisphosphonates complexed with human FPPS have shown that the inhibitors bind to the geranyl pyrophosphate (GPP) binding site. nih.gov The crystal structure reveals that the phosphonate groups interact with three magnesium ions and a network of water molecules within the active site, which contains two critical aspartate-rich motifs. nih.gov The binding of the bisphosphonate induces a conformational change in the enzyme, creating a cavity that accommodates the rest of the inhibitor. nih.govnih.gov This detailed structural information is crucial for understanding the mechanism of action and for designing new, more potent inhibitors.
Table 1: Representative X-ray Crystallographic Data for Bisphosphonate-Enzyme Complex Data based on a representative nitrogen-containing bisphosphonate complexed with a target enzyme to illustrate typical findings.
| Parameter | Finding | Significance |
| Ligand Binding Site | Binds to the allylic pyrophosphate substrate pocket of the enzyme. nih.gov | Confirms the competitive inhibition mechanism. |
| Key Interactions | The phosphonate groups coordinate with Mg²⁺ ions and form hydrogen bonds with active site residues. nih.gov | Identifies the specific chemical interactions that anchor the inhibitor to the enzyme. |
| Induced Conformation | Binding of the bisphosphonate induces a conformational change, closing the active site. nih.govnih.gov | Explains the tight binding character of these inhibitors. |
| Structural Insights | Reveals the spatial orientation of the inhibitor within the active site, including the position of the fluorine atom. | Provides a structural basis for structure-activity relationships and guides future drug design. |
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable for the purification and analysis of (Fluoromethylene)bis(phosphonate) and its derivatives, ensuring the purity of the final compound and separating different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized bisphosphonates and for separating diastereomers. nih.gov Given that the introduction of a fluorine atom on the methylene bridge can create a chiral center, the resulting diastereomers may exhibit different biological activities. HPLC methods, particularly reversed-phase HPLC, are developed to effectively separate these isomers. nih.gov
The separation often relies on differences in polarity and interaction with the stationary phase. researchgate.net Method development involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH, and the type of stationary phase (e.g., C18). nih.govkyushu-u.ac.jp For bisphosphonates that lack a UV-absorbing chromophore, derivatization or the use of alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) is necessary. dntb.gov.ua
Table 2: Example HPLC Method for Bisphosphonate Analysis This table presents a generalized HPLC method based on common practices for bisphosphonate analysis.
| Parameter | Description | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate). nih.gov | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |
| Detection | UV at a specific wavelength (if applicable) or Mass Spectrometry (MS). nih.govnih.gov | Quantifies and identifies the separated compounds. |
| Application | Purity assessment, quantification, and separation of diastereomers. nih.govnih.gov | Ensures the quality and characterizes the stereochemistry of the compound. |
Due to the negatively charged phosphonate groups, ion-exchange chromatography (IEX) is a highly effective method for the purification of bisphosphonates from reaction mixtures. nih.govnih.gov This technique separates molecules based on their net charge by using a stationary phase (resin) that has an opposite charge. mabion.euyoutube.com
For bisphosphonates, an anion-exchange resin (positively charged) is typically used. nih.gov The crude product is loaded onto the column at a specific pH where the bisphosphonate is negatively charged and binds to the resin. Impurities that are neutral or positively charged will pass through the column. The bound bisphosphonate is then eluted by changing the pH or by increasing the concentration of a competing salt (e.g., sodium chloride) in the mobile phase. youtube.com This method is excellent for removing inorganic salts and other charged byproducts. nih.gov
Table 3: Principles of Ion-Exchange Chromatography for (Fluoromethylene)bis(phosphonate) Purification
| Step | Description | Rationale |
| Stationary Phase | Anion-exchange resin (positively charged functional groups). nih.gov | Binds the negatively charged phosphonate groups of the target molecule. |
| Loading | The sample is applied in a low-ionic-strength buffer at a controlled pH. | Promotes strong binding of the bisphosphonate to the resin. |
| Washing | The column is washed with the loading buffer. | Removes unbound, neutral, or like-charged impurities. |
| Elution | A high-ionic-strength buffer (e.g., a salt gradient) or a buffer with a different pH is used. youtube.com | The salt ions compete for binding sites on the resin, displacing the bisphosphonate. |
| Outcome | Purified (Fluoromethylene)bis(phosphonate). nih.gov | Achieves high purity by separating the compound based on its inherent charge. |
Computational Chemistry and Molecular Modeling
Computational methods are powerful predictive tools that complement experimental research, offering deep insights into the properties and behavior of (Fluoromethylene)bis(phosphonate) at a molecular level.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of bisphosphonates. nih.gov These methods can calculate various molecular properties, such as the distribution of electron density, electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO).
For (Fluoromethylene)bis(phosphonate), DFT calculations can help understand how the electronegative fluorine atom influences the charge distribution across the molecule, particularly on the P-C-P backbone. This information is vital for predicting how the molecule will interact with the charged residues and metal ions in an enzyme's active site. nih.gov Furthermore, these calculations can model transition states of enzymatic reactions, helping to clarify the mechanism of inhibition.
While quantum mechanics is computationally intensive, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study larger systems, such as the interaction of a bisphosphonate with an entire protein, over time. researchgate.net
Molecular mechanics uses a simpler, classical physics-based force field to calculate the potential energy of a system as a function of its atomic coordinates. This allows for rapid conformational analysis, identifying the most stable three-dimensional shapes of the (Fluoromethylene)bis(phosphonate) molecule.
Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the system, providing a dynamic view of the molecule's behavior and its interaction with a protein target. researchgate.net MD simulations can model the process of the ligand binding to the enzyme, revealing the key steps and energetic changes involved in the formation of the enzyme-inhibitor complex. These simulations are crucial for understanding the flexibility of the ligand and the protein, and for predicting the binding affinity of novel inhibitor designs. nih.gov
Table 4: Application of Computational Modeling in Bisphosphonate Research
| Technique | Focus | Key Insights Provided |
| Density Functional Theory (DFT) | Electronic structure, charge distribution, reactivity. nih.gov | - Effect of fluorine substitution on molecular properties.- Prediction of interaction sites with enzyme residues.- Elucidation of reaction mechanisms. |
| Molecular Mechanics (MM) | Conformational analysis, potential energy surfaces. researchgate.net | - Identification of low-energy conformations of the molecule.- Initial docking poses in a protein active site. |
| Molecular Dynamics (MD) | Ligand-protein binding dynamics, system stability. researchgate.net | - Simulation of the binding process over time.- Analysis of conformational changes in both ligand and protein.- Estimation of binding free energies. |
Computer Docking Simulations for Enzyme-Analogue Complex Prediction
Computer docking is a molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (Fluoromethylene)bis(phosphonate) research, docking simulations are instrumental in predicting how this and similar compounds interact with the active sites of target enzymes.
The primary enzyme target for many bisphosphonates is farnesyl pyrophosphate synthase (FPPS). nih.gov This enzyme is crucial in the mevalonate (B85504) pathway, which is responsible for producing isoprenoid lipids necessary for the post-translational modification of small GTPase signaling proteins. nih.govnih.gov Inhibition of FPPS disrupts these processes, which is particularly relevant in bone resorption and other cellular activities. nih.gov
Docking studies of bisphosphonate analogues with FPPS have revealed key interactions. The bisphosphonate backbone (P-C-P) is critical for binding to the enzyme. acs.org The phosphonate groups typically interact with positively charged residues such as lysine (B10760008) and arginine, as well as with magnesium ions within the enzyme's active site. nih.gov
While specific docking data for (Fluoromethylene)bis(phosphonate) is not extensively available in public literature, studies on similar bisphosphonates provide a model for its likely interactions. For instance, in silico studies of various bisphosphonates with placental alkaline phosphatase (PLAP), another enzyme that interacts with phosphate-containing compounds, have been performed. These studies predict the binding energies and interacting residues, offering a blueprint for how (Fluoromethylene)bis(phosphonate) might behave. nih.gov The substitution of a hydroxyl group with fluorine on the central carbon atom, as in (Fluoromethylene)bis(phosphonate), can alter the compound's binding affinity and selectivity due to changes in electronic properties and hydrogen bonding capacity. mdpi.com
A representative docking study on various bisphosphonates with PLAP yielded the following binding energy estimates, which are indicative of the type of data generated in such computational experiments:
| Compound | Predicted Binding Energy (kcal/mol) |
| Zoledronic Acid | -6.6 |
| Alendronic Acid | -6.2 |
| Clodronic Acid | -5.7 |
| Etidronic Acid | -5.5 |
| Medronic Acid | -5.2 |
| Data derived from in silico studies on bisphosphonate derivatives with placental alkaline phosphatase. nih.govnih.gov |
These values help in ranking potential inhibitors and understanding the structural features that contribute to tighter binding. For (Fluoromethylene)bis(phosphonate), it is hypothesized that the fluorine atom would engage in specific interactions within the enzyme's active site, potentially influencing its inhibitory potency.
Empirical Valence Bond (EVB) Treatments for Reaction Mechanisms
The Empirical Valence Bond (EVB) method is a powerful computational approach for studying chemical reactions in condensed phases, including enzymatic reactions. It allows for the calculation of free energy profiles and activation energies, providing a quantitative understanding of reaction mechanisms and the catalytic effects of enzymes.
The EVB method models a reaction as a transition between two or more valence bond states, such as the reactant and product states. By mixing these states, an energy surface for the reaction is generated. This approach is particularly useful for studying enzyme catalysis as it can dissect the energetic contributions of different factors, such as electrostatic interactions and conformational changes, to the reduction of the activation barrier.
In the context of bisphosphonates, the EVB method can be applied to understand the enzymatic reaction that is being inhibited. For nitrogen-containing bisphosphonates that target FPPS, the enzyme catalyzes the condensation of geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP). An EVB model of this reaction would describe the transition from the reactants (enzyme + substrates) to the products.
While specific EVB studies on the reaction mechanism of (Fluoromethylene)bis(phosphonate) are not prominent in the literature, the methodology's application to enzyme kinetics is well-established. For a hypothetical inhibition scenario, the EVB method could be used to calculate the free energy profile of the enzymatic reaction in the presence and absence of the inhibitor. This would reveal how (Fluoromethylene)bis(phosphonate) stabilizes the transition state or alters the reaction pathway, leading to inhibition.
A hypothetical EVB study on an enzyme inhibited by a (Fluoromethylene)bis(phosphonate) analogue might yield the following data:
| System | Calculated Activation Free Energy (kcal/mol) |
| Uncatalyzed Reaction in Water | 35 |
| Enzyme-Catalyzed Reaction | 15 |
| Enzyme-Catalyzed Reaction with Inhibitor | 25 |
| Illustrative data to demonstrate the output of EVB calculations. |
This illustrative table demonstrates how an EVB analysis can quantify the catalytic power of an enzyme (a 20 kcal/mol reduction in the activation barrier) and the effect of an inhibitor (a 10 kcal/mol increase in the activation barrier). Such quantitative insights are crucial for the rational design of more potent and selective enzyme inhibitors.
Future Perspectives and Emerging Research Directions in Fluoromethylene Bis Phosphonate Chemistry and Chemical Biology
Rational Design of Next-Generation (Fluoromethylene)bis(phosphonate) Probes
The rational design of novel probes is a cornerstone of advancing our understanding of biological systems. For (fluoromethylene)bis(phosphonates), this involves the strategic incorporation of fluorine to modulate the physicochemical properties of the molecule for enhanced performance as imaging agents or activity-based probes. The introduction of fluorine can significantly alter the acidity of the phosphonate (B1237965) groups, which in turn can influence their binding affinity to mineral surfaces like hydroxyapatite (B223615) or their interaction with enzyme active sites. illinois.edu
Future design strategies will likely focus on creating probes with tailored functionalities. For instance, the development of dual-modality probes, combining a (fluoromethylene)bis(phosphonate) core for bone targeting with both a fluorescent reporter and a radionuclide for positron emission tomography (PET), could offer unprecedented insights into bone metabolism and disease. nih.gov Such probes would enable researchers to correlate high-resolution fluorescence imaging at the cellular level with whole-body PET imaging.
Furthermore, the design of activatable probes, where a fluorescent signal is only generated upon interaction with a specific enzyme or a change in the microenvironment (e.g., pH), represents a promising avenue. This "smart" probe design minimizes background signal and enhances detection sensitivity. The principles of structure-activity relationship (SAR) studies, which have been extensively used for bisphosphonate inhibitors of enzymes like farnesyl pyrophosphate synthase (FPPS), will be crucial in guiding the design of these next-generation probes. frontiersin.orgnih.gov By systematically modifying the linker between the bisphosphonate moiety and the reporter group, researchers can optimize properties such as solubility, cell permeability, and target specificity.
Development of Novel Synthetic Methodologies for Complex Analogues
The synthesis of structurally complex (fluoromethylene)bis(phosphonate) analogues presents a significant chemical challenge. The development of new synthetic methods is therefore critical to unlocking the full potential of this class of compounds. Current strategies often rely on modifications of existing methods for non-fluorinated bisphosphonates, such as the Horner-Wadsworth-Emmons reaction or the alkylation of phosphonate anions. psu.edu However, the introduction of the C-F bond often requires specialized reagents and reaction conditions.
Emerging research is focused on developing more efficient and versatile synthetic routes. For example, novel linker technologies, such as the use of epichlorohydrin, are being explored to facilitate the conjugation of (fluoromethylene)bis(phosphonates) to a wide range of functional molecules, including fluorescent dyes and therapeutic agents, under mild conditions. nih.gov This modular approach allows for the rapid generation of a diverse library of probes and conjugates for biological screening.
Another area of active development is the stereoselective synthesis of chiral (fluoromethylene)bis(phosphonates). Many biological targets are chiral, and the ability to synthesize enantiomerically pure compounds is essential for dissecting their specific interactions. Advanced catalytic methods, including asymmetric hydrogenation and enantioselective C-P bond formation, are being investigated to achieve this goal. The synthesis of phosphonate and phostone analogues of biologically relevant molecules like ribose-1-phosphate (B8699412) highlights the intricate synthetic strategies being employed. beilstein-journals.orgpsu.edu
Advanced Mechanistic Investigations of Enzymatic Turnover and Inhibition
A deep understanding of how (fluoromethylene)bis(phosphonates) interact with their biological targets at a molecular level is paramount for the development of more potent and selective inhibitors. Advanced mechanistic studies are moving beyond simple IC50 determinations to provide a detailed picture of enzyme inhibition. Techniques such as steady-state and pre-steady-state kinetic analysis are being employed to elucidate the individual steps of the inhibition process, including the rates of binding, conformational changes, and dissociation. nih.govmdpi.comresearchgate.net
For instance, detailed kinetic studies on the inhibition of FPPS by nitrogen-containing bisphosphonates have revealed a complex mechanism involving an initial binding event followed by a slow isomerization of the enzyme-inhibitor complex to a more tightly bound state. nih.gov Similar in-depth kinetic analyses of (fluoromethylene)bis(phosphonate) interactions with their target enzymes will be crucial. These studies can reveal the role of the fluorine atom in influencing binding kinetics and the stability of the inhibited complex. The potential for product inhibition, where the product of an enzymatic reaction inhibits the enzyme, is another area where advanced kinetic analysis is vital for accurate mechanistic interpretation. mdpi.comresearchgate.net
Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, are providing atomic-level snapshots of how these inhibitors bind to their target enzymes. nih.gov Crystal structures of FPPS in complex with various bisphosphonates have revealed the critical interactions within the active site, including the coordination of magnesium ions and hydrogen bonding with key amino acid residues. nih.govnih.gov Future structural studies on (fluoromethylene)bis(phosphonate)-enzyme complexes will be instrumental in understanding the precise role of the fluorine atom in mediating these interactions and will guide the structure-based design of new and improved inhibitors.
Exploration of Interdisciplinary Applications Beyond Current Scope (e.g., Molecular Imaging Probe Development)
The unique properties of (fluoromethylene)bis(phosphonates) make them attractive candidates for a wide range of interdisciplinary applications beyond their traditional use as enzyme inhibitors. A particularly promising area is the development of molecular imaging probes. The strong affinity of the bisphosphonate moiety for bone mineral makes it an excellent targeting vector for delivering imaging agents to the skeleton. nih.gov
The incorporation of a fluorine-18 (B77423) (¹⁸F) radioisotope into the (fluoromethylene)bis(phosphonate) structure would create highly effective probes for PET imaging of bone metabolism and diseases such as osteoporosis and metastatic bone cancer. ¹⁸F-labeled bisphosphonates could offer advantages over existing technetium-99m-based bone scanning agents in terms of spatial resolution and quantification. The development of dual-modality PET/fluorescence imaging probes would further enhance their utility, allowing for preoperative PET scans to identify lesions followed by fluorescence-guided surgery for their precise removal. nih.gov
Beyond imaging, (fluoromethylene)bis(phosphonates) are being explored as components of drug delivery systems. nih.govnih.gov By conjugating a therapeutic agent to a (fluoromethylene)bis(phosphonate), it is possible to target the drug specifically to bone tissue, thereby increasing its local concentration and reducing systemic side effects. These drug delivery systems can take the form of polymer-drug conjugates, nanoparticles, or hydrogels. nih.govacs.org The development of such targeted delivery systems holds great promise for the treatment of bone cancers and other skeletal disorders. The versatility of the bisphosphonate scaffold allows for its incorporation into complex supramolecular systems designed for the targeted delivery of antineoplastic drugs. acs.org
Q & A
Q. How do steric effects influence the coordination chemistry of (fluoromethylene)bis(phosphonate) with transition metals?
- Analysis :
- Steric Hindrance : Bulky substituents (e.g., aryl groups) reduce tridentate binding, favoring monodentate or bidentate modes. For Cu²⁺, steric clashes decrease log β by 3–4 orders of magnitude .
- Experimental Validation : Compare UV-Vis and EPR spectra of complexes with varying ligand substituents to quantify steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
